3-Amino-3-methylbutanal
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Overview
Description
3-Amino-3-methylbutanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of an amino group (-NH2) and a methyl group (-CH3) attached to the same carbon atom, which is also bonded to an aldehyde group (-CHO). This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Hydroformylation of Isobutene: : One method to synthesize 3-Amino-3-methylbutanal involves the hydroformylation of isobutene. The reaction proceeds as follows: [ (CH_3)_2C=CH_2 + H_2 + CO \rightarrow (CH_3)_2C-CH_2CHO ] This reaction requires a catalyst, typically a transition metal complex, and is carried out under high pressure and temperature conditions .
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Isomerization of 3-Methylbut-3-en-1-ol: : Another method involves the isomerization of 3-methylbut-3-en-1-ol using a CuO-ZnO catalyst. The starting material can be obtained from the reaction between isobutene and formaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydroformylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 3-Amino-3-methylbutanal can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution: : The amino group in this compound can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed
Oxidation: 3-Amino-3-methylbutanoic acid.
Reduction: 3-Amino-3-methylbutanol.
Substitution: A variety of substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-3-methylbutanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of pharmaceuticals, perfumes, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-methylbutanal involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive, undergoing nucleophilic addition reactions. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanal: Similar in structure but lacks the amino group.
2-Methylbutanal: Another branched-chain aldehyde with a different substitution pattern.
2-Methylpropanal: A related compound with a different carbon skeleton.
Uniqueness
3-Amino-3-methylbutanal is unique due to the presence of both an amino group and an aldehyde group on the same carbon atom. This dual functionality imparts distinct reactivity and makes it a valuable intermediate in various chemical processes.
Conclusion
This compound is a versatile compound with significant importance in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike
Properties
IUPAC Name |
3-amino-3-methylbutanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2,6)3-4-7/h4H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYWNZWYEPQJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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